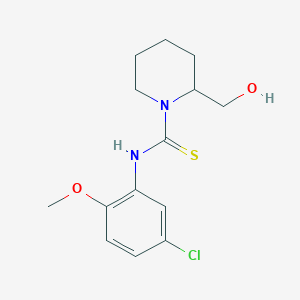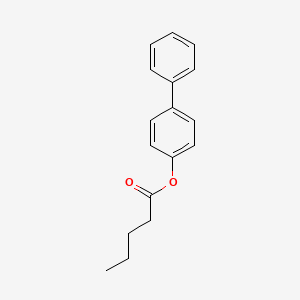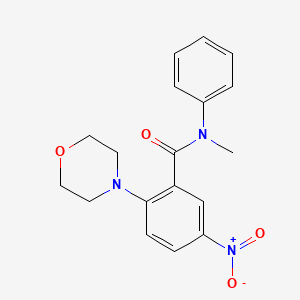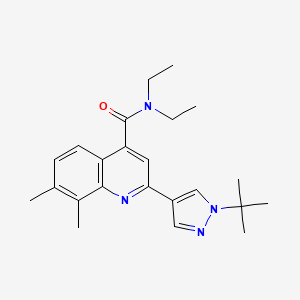![molecular formula C32H31N3O2 B4141292 N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4141292.png)
N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide
説明
N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide, commonly known as MDL-72222, is a potent and selective antagonist of the dopamine D1 receptor. It was first synthesized in the 1980s by researchers at the pharmaceutical company Merck, Sharp & Dohme. Since then, MDL-72222 has been widely used in scientific research to investigate the role of the D1 receptor in various physiological and pathological processes.
作用機序
MDL-72222 acts as a competitive antagonist at the dopamine D1 receptor. It binds to the receptor and prevents the binding of dopamine, thereby blocking the downstream signaling pathways that are activated by dopamine binding. This results in a decrease in the activity of neurons that express the D1 receptor.
Biochemical and Physiological Effects:
The blockade of D1 receptors by MDL-72222 has been shown to have a variety of biochemical and physiological effects. For example, studies have shown that MDL-72222 can decrease the release of dopamine in the striatum, which is a key brain region involved in motor function and reward processing. This suggests that D1 receptors play an important role in the regulation of dopamine release in this region.
実験室実験の利点と制限
One advantage of using MDL-72222 in lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to selectively block the D1 receptor without affecting other dopamine receptors or other neurotransmitter systems. However, one limitation of using MDL-72222 is its relatively low potency compared to other D1 receptor antagonists. This means that higher concentrations of MDL-72222 may be required to achieve a complete blockade of the D1 receptor.
将来の方向性
There are several future directions for research involving MDL-72222. One area of interest is the role of D1 receptors in addiction and substance abuse. Studies have shown that D1 receptors play a key role in the development and maintenance of addiction to drugs such as cocaine and amphetamines. MDL-72222 could be used to investigate the specific role of D1 receptors in these processes.
Another area of interest is the role of D1 receptors in neurodegenerative diseases such as Parkinson's disease. Studies have shown that D1 receptors are involved in the regulation of motor function, which is impaired in Parkinson's disease. MDL-72222 could be used to investigate the specific role of D1 receptors in the pathophysiology of Parkinson's disease.
In conclusion, MDL-72222 is a potent and selective antagonist of the dopamine D1 receptor that has been widely used in scientific research to investigate the role of the D1 receptor in various physiological and pathological processes. Its high selectivity for the D1 receptor makes it a valuable tool for investigating the specific role of this receptor in these processes. Future research involving MDL-72222 could provide valuable insights into the role of D1 receptors in addiction, neurodegenerative diseases, and other areas of interest.
科学的研究の応用
MDL-72222 has been used extensively in scientific research to investigate the role of the dopamine D1 receptor in various physiological and pathological processes. For example, studies have shown that D1 receptors play a crucial role in the regulation of motor function, reward processing, and cognitive function. MDL-72222 has been used to selectively block the D1 receptor and investigate its role in these processes.
特性
IUPAC Name |
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O2/c1-24-12-14-27(15-13-24)32(37)35-22-20-34(21-23-35)29-18-16-28(17-19-29)33-31(36)30(25-8-4-2-5-9-25)26-10-6-3-7-11-26/h2-19,30H,20-23H2,1H3,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSXPEFINQDZQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,2-diphenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-isopropyl-1-[(4-nitrophenoxy)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4141214.png)
![ethyl [1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B4141220.png)
![[2-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-4-chlorophenoxy]acetic acid](/img/structure/B4141227.png)

![2-({2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4141247.png)
![7-bromo-2-(2-chlorobenzyl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4141252.png)

![2-(1-adamantyl)-N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4141266.png)
![N-(3-methoxyphenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4141269.png)
![{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}methylamine hydrochloride](/img/structure/B4141276.png)

![N-cyclohexyl-2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4141293.png)

![2-(1-adamantyl)-N-{[(3-bromophenyl)amino]carbonothioyl}acetamide](/img/structure/B4141304.png)